RO 5166017 is a synthetic compound that acts as an agonist for the trace amine-associated receptor 1 (TAAR1). This receptor is implicated in various neurological processes, including the modulation of neurotransmitter release and potential therapeutic effects in psychiatric disorders. The compound has garnered attention for its role in preclinical studies aimed at developing treatments for conditions such as schizophrenia and depression.
RO 5166017 was developed by Hoffmann-La Roche and is classified under the category of trace amine-associated receptor agonists. It belongs to a broader class of compounds that interact with TAAR1, which has been linked to the regulation of dopaminergic signaling pathways. The discovery of RO 5166017 was part of a larger effort to identify selective TAAR1 agonists that could offer therapeutic benefits in neuropsychiatric conditions .
The synthesis of RO 5166017 involves several key steps, starting from a common precursor. The initial phase includes the Arbuzov reaction between chloroacetonitrile and triethylphosphine to produce a cyanide intermediate. This is followed by deprotonation with sodium hydride to generate an ylide, which reacts with N-Boc-piperidone to yield a nitrile compound. Subsequent reduction using Raney Nickel leads to the formation of a primary amine, which is then protected and further modified through reactions with aromatic isocyanates or arenesulfonyl chlorides to produce the final compound .
The molecular structure of RO 5166017 can be characterized as follows:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically employed to confirm the structure and purity of RO 5166017. For instance, high-resolution mass spectrometry has confirmed its molecular weight accurately .
RO 5166017 undergoes various chemical reactions that are significant for its pharmacological activity:
The mechanism by which RO 5166017 exerts its effects involves:
Experimental data indicate that RO 5166017 significantly reduces dopamine release in neuronal models, which may correlate with its therapeutic effects against psychotic symptoms .
RO 5166017 exhibits several notable physical and chemical properties:
Physical characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may provide insights into the thermal stability and phase transitions of RO 5166017.
RO 5166017 has potential applications in scientific research, particularly in:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: